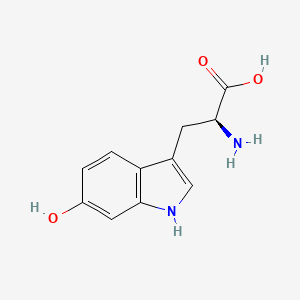
6-Hydroxytryptophan
Overview
Description
6-Hydroxytryptophan is a compound with the molecular formula C11H12N2O3 . It is a derivative of tryptophan, an essential amino acid . The compound is not commonly found in foods, but can be synthesized in the body or in the lab .
Synthesis Analysis
The synthesis of 6-Hydroxytryptophan involves a class of tryptophan hydroxylases that are involved in various bacterial metabolic pathways. These enzymes utilize a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety .Molecular Structure Analysis
The molecular structure of 6-Hydroxytryptophan consists of an indole ring attached to a 2-amino-3-hydroxypropanoic acid. The average mass of the molecule is 220.225 Da and the monoisotopic mass is 220.084793 Da .Chemical Reactions Analysis
6-Hydroxytryptophan is involved in various bacterial metabolic pathways. The enzymes responsible for its synthesis utilize a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Hydroxytryptophan include a molecular weight of 262.26 g/mol, an XLogP3 of 0.7, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Tyrosinase Inhibitor
6-Hydroxytryptophan has been isolated from the fruiting body of Lyophyllum decastes and used as a tyrosinase inhibitor . Tyrosinase is the key enzyme that controls melanin formation. The inhibition of melanin deposition is important for maintaining healthy skin .
Biosynthesis of Conidiophore Pigment
N-Acetyl-6-hydroxytryptophan was identified as the precursor of conidiophore pigment of Aspergillus nidulans, and was shown to be the natural substrate of a specific phenol oxidase that involved in the biosynthesis of the pigment .
Assisted Reductive Amination
Isotopic formaldehyde and sodium cyanoborohydride via reductive amination have been used to label two methyl groups on primary amine to arrange the standards and internal standards of tryptophan and its metabolites, such as serotonin (5-hydroxytryptamine) and 5-hydroxytryptophan .
Electrochemical Sensor
The electrochemical sensor showed promising selectivity against other species with similar chemical structures and redox potentials, including dopamine (DA), norepinephrine (NE), L-tryptophan (L-TP), 5-hydroxyindoleacetic acid (5-HIAA), and 5-hydroxytryptophan (5-HTP) .
Mechanism of Action
Target of Action
6-Hydroxytryptophan (6-HTP) is a naturally occurring amino acid and a chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . The primary targets of 6-HTP are the 5-Hydroxytryptamine Receptors Subtype 3 (5-HT3R), which are pentameric ligand-gated ion channels involved in neuronal signaling .
Mode of Action
6-HTP interacts with its targets, the 5-HT3Rs, through a process of ion permeation, ligand binding, and allosteric coupling . When administered orally in rats, 5-HI, a metabolite of 5-HTP, significantly accelerates the total gut transit time (TGTT). This acceleration of gut contractility is achieved via activation of L-type calcium channels located on the colonic smooth muscle cells .
Biochemical Pathways
6-HTP is involved in the tryptophan metabolic pathways, primarily the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
The pharmacokinetics of 6-HTP involve rapid absorption and elimination, which can cause rapid onset of adverse events and fluctuating exposure . The rapid pharmacokinetics of 6-htp with a half-life of 2 h in humans make it impractical as a drug .
Result of Action
The administration of 6-HTP has been shown to have positive clinical effects on various neuropsychiatric disorders, especially depression . It increases serotonin levels in the brain and gastrointestinal tract, which can alleviate symptoms of depression and other disorders .
Action Environment
The action of 6-HTP can be influenced by environmental factors such as diet and gut microbiota. For example, a wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-HTP to 5-HI via the tryptophanase (TnaA) enzyme . Additionally, acute stress may result in an increase in brain Trp availability, likely due to sympathetic activation .
properties
IUPAC Name |
(2S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-4-7(14)1-2-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXANGIZFHQQBCC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678820 | |
| Record name | 6-Hydroxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-L-tryptophan | |
CAS RN |
13567-14-1 | |
| Record name | 6-Hydroxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXY-L-TRYPTOPHAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the natural role of 6-hydroxytryptophan in Aspergillus nidulans?
A1: In the fungus Aspergillus nidulans, 6-hydroxytryptophan serves as the natural substrate for a developmentally controlled phenol oxidase encoded by the ivoB gene. [, , , ] This enzyme is involved in the pigmentation of conidiophores, the structures that bear asexual spores. [, ] Mutants lacking the ivoB gene accumulate 6-hydroxytryptophan and exhibit reduced pigmentation. [, , ]
Q2: How does the phenol oxidase from Aspergillus nidulans interact with 6-hydroxytryptophan?
A2: While the exact mechanism of interaction remains unclear, the phenol oxidase utilizes 6-hydroxytryptophan as its primary substrate, converting it into a yet uncharacterized pigment precursor. [, , , ] This enzyme, containing zinc and copper ions, displays high specificity for 6-hydroxytryptophan, showing no activity towards tyrosine, 3,4-dihydroxyphenylalanine, or o-methoxyphenol. [, , ] Interestingly, high ammonium ion concentrations enhance the enzyme's activity. [, , ]
Q3: Beyond Aspergillus nidulans, is 6-hydroxytryptophan found in other organisms?
A3: Yes, 6-hydroxytryptophan has also been isolated from the fruiting body of the fungus Lyophyllum decastes. [] In this context, it acts as a competitive inhibitor of tyrosinase, an enzyme crucial for melanin formation. []
Q4: Can 6-hydroxytryptophan be chemically synthesized?
A4: Yes, 6-hydroxy-L-tryptophan and 6-hydroxy-D-tryptophan can be chemically synthesized from L-tryptophan and D-tryptophan, respectively, through a Fenton reaction. []
Q5: Is there evidence that 6-hydroxytryptophan can be generated enzymatically?
A5: Research has shown that a specific myoglobin mutant (F43W/H64D/V68I) can catalyze the hydroxylation of tryptophan to form 6-hydroxytryptophan. [] This reaction, requiring hydrogen peroxide, highlights the potential for enzymatic synthesis of 6-hydroxytryptophan. []
Q6: Are there analytical techniques to identify and characterize 6-hydroxytryptophan?
A6: Various methods have been employed to identify and characterize 6-hydroxytryptophan. These include:
- Spectroscopic analyses: UV spectroscopy reveals the presence of the 6-hydroxyindole group, particularly after desulfurization of α-Amanitin. [] Mass spectrometry provides molecular weight information, with a characteristic peak at m/z 161 for the indole-3-carboxylic acid derivative. [] Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the structure and confirm the presence of specific functional groups. []
- Chromatographic techniques: Thin-layer chromatography (TLC) using specific solvent systems helps separate and visualize 6-hydroxytryptophan. [] High-performance liquid chromatography (HPLC) enables further purification and analysis. [] Derivatization with reagents like Nα-(5-fluoro-2,4-dinitrophenyl)-L-leuciamide aids in separating and identifying enantiomers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B598100.png)
![tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598102.png)
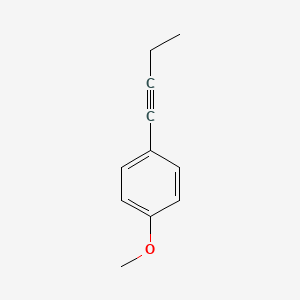


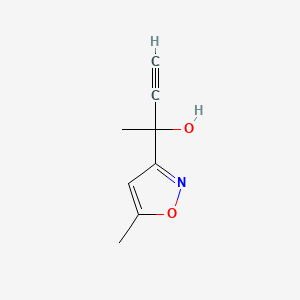
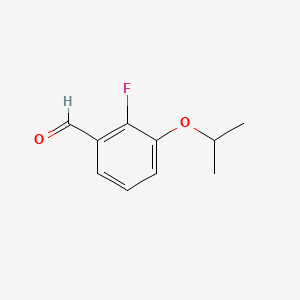
![6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-](/img/structure/B598109.png)

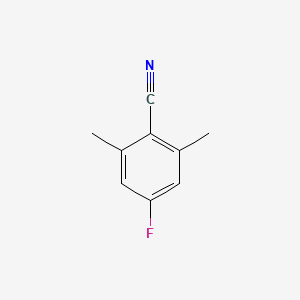
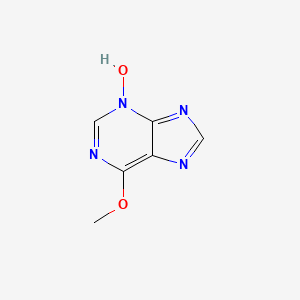
![6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B598114.png)
